tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and a tert-butyl ester
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with thiophene compounds under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its reactivity and stability make it suitable for various industrial applications .
Comparison with Similar Compounds
- tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
- tert-Butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a thiophene ring and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiophene ring enhances its ability to participate in π-π interactions, while the pyrrolidine ring provides flexibility and stability .
Biological Activity
Tert-Butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate (CAS No. 630121-93-6) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, particularly in the context of cancer research.
- Molecular Formula : C13H19NO2S
- Molecular Weight : 253.36 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a thiophene moiety and a tert-butyl ester group, which is crucial for its biological activity.
Synthesis
This compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with thiophene-containing carboxylic acids. The synthetic routes often focus on optimizing yields and purity for subsequent biological testing.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, thiazole derivatives with similar hydrophobic moieties have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells.
In a comparative study, the thienyl derivative exhibited IC50 values ranging from 2.4 to 78 nM against multiple human tumor cell lines, indicating potent anticancer activity . Such findings suggest that the incorporation of thiophene into the molecular structure may enhance the compound's efficacy against cancer.
The mechanism underlying the anticancer activity often involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds similar to this compound have been shown to significantly inhibit tubulin assembly and disrupt microtubule dynamics .
Table 1 summarizes the inhibitory effects on tubulin polymerization for several related compounds:
Compound | IC50 (µM) | % Inhibition of Colchicine Binding |
---|---|---|
3a | 1.6 ± 0.2 | 78 ± 6 |
3b | 1.5 ± 0.2 | 77 ± 4 |
3c | 2.7 ± 0.2 | 45 ± 6 |
3e | 1.7 ± 0.2 | 63 ± 3 |
Reference Compound (1) | 1.2 ± 0.1 | 98 ± 0.6 |
This table illustrates that compounds with thienyl substitutions can achieve comparable or superior inhibition of tubulin polymerization relative to standard agents.
Study on Antiproliferative Activity
In a detailed evaluation of various derivatives, including those with thiophene groups, researchers found that certain compounds exhibited remarkable growth inhibition across different cancer cell lines, including A549 and MCF-7 . The most potent analogs had IC50 values significantly lower than standard chemotherapy agents like doxorubicin.
In Vivo Efficacy
Animal model studies have also supported the anticancer potential of these compounds. For example, xenograft models demonstrated that thienyl derivatives could reduce tumor growth effectively without significant toxicity . This suggests their potential for further development as therapeutic agents.
Properties
IUPAC Name |
tert-butyl 3-thiophen-2-ylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-6-10(9-14)11-5-4-8-17-11/h4-5,8,10H,6-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZXODFTSZFPID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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